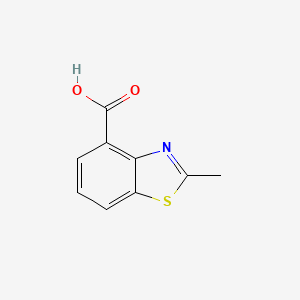

2-Methylbenzothiazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Krause and co-workers synthesized some benzothiazole derivatives from the reaction of Methanesulfonic acid (MSA) and the appropriate carboxylic acid at 140 °C for 72 hours with 2-amino-4-chlorothiophenol or 2-amino-4-trifluoromethylthiophenol and the silica gels .Molecular Structure Analysis

The molecular formula of 2-Methylbenzothiazole-4-carboxylic acid is C9H7NO2S, and the molecular weight is 193.22 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Physical and Chemical Properties Analysis

MBTCA is a white crystalline solid with a melting point of 190-194°C. The compound is soluble in water and organic solvents, but insoluble in most nonpolar solvents.Applications De Recherche Scientifique

Polymer Synthesis

2-Methylbenzothiazole-4-carboxylic acid has been utilized in polymer synthesis. Kricheldorf and Thomsen (1992) explored the preparation of thermotropic polyesters using 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, a derivative of this compound. These polyesters demonstrated nematic melts and were characterized for their properties through various techniques including differential scanning calorimetry and X-ray scattering measurements (Kricheldorf & Thomsen, 1992).

Synthesis of Acidic Derivatives for Antiallergic Activity

Wade et al. (1983) reported the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones using 2-aminobenzothiazole. These compounds displayed antiallergic properties comparable to disodium cromoglycate when tested in rats, indicating potential therapeutic applications (Wade, Toso, Matson, & Stelzer, 1983).

Antibacterial and Antifungal Activity

Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones starting from 2-Aminobenzothiazole-6-carboxylic acid, showing good to moderate antibacterial activity against various microorganisms and testing for antifungal activity (Chavan & Pai, 2007).

Solid Phase Synthesis of Derivatives

Huang and Tang (2003) described a method for the solid phase synthesis of benzothiazoles and thiophene derivatives using resin-bound cyclic malonic acid ester. This methodology facilitated the production of substituted 2-methylbenzothiazoles in high yields and purities (Huang & Tang, 2003).

Antitumor Properties

Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. They demonstrated the potential of these compounds in inhibiting the growth of breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).

Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids

Pavez et al. (1987) synthesized Δ4-1,2,4-Oxadiazolin-3-carboxylic acids through 1,3-dipolar cycloaddition, providing a method for creating novel amino acid derivatives with potential applications in various fields (Pavez, Márquez, Navarrete, Tzichinovsky, & Rodríguez, 1987).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential to the survival of mycobacterium tuberculosis .

Mode of Action

It’s known that benzothiazole derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of organoboron reagents with electrophilic organic groups, forming new carbon-carbon bonds . This could potentially interfere with the normal functioning of target proteins or enzymes.

Biochemical Pathways

It’s known that benzothiazole derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions . This suggests that 2-Methylbenzothiazole-4-carboxylic acid could potentially interfere with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.

Action Environment

The suzuki–miyaura cross-coupling reactions in which benzothiazole derivatives can participate are known to be exceptionally mild and functional group tolerant , suggesting that they may be robust to a variety of environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMGTFQDPAPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

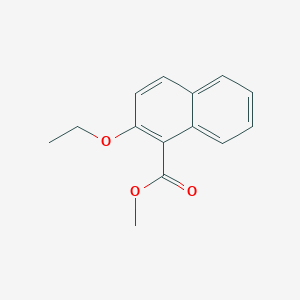

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

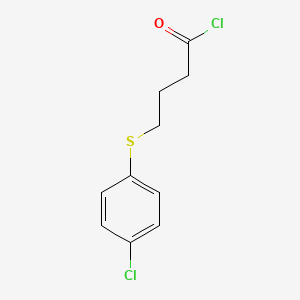

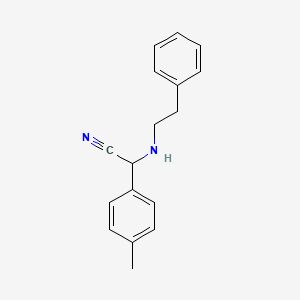

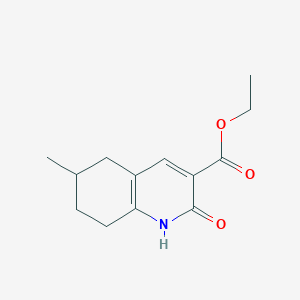

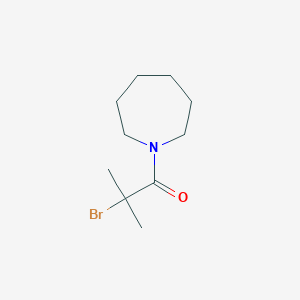

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)